InChI=1S/C10H9NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13)
.
The synthesis of 3-cyano-3-phenylpropanoic acid typically involves several methods, with one prominent approach being the reaction of phenylacetic acid derivatives with cyano compounds. A detailed synthesis pathway includes:
In one method described in the literature, 3-cyano-2-methyl-3-phenylpropanoic acid was synthesized through a multi-step reaction involving racemic mixtures and subsequent resolution processes to obtain pure enantiomers .
The molecular structure of 3-cyano-3-phenylpropanoic acid consists of a propanoic acid backbone with a cyano group () attached to the third carbon and a phenyl group () also attached to this carbon. The structural formula can be represented as:
3-Cyano-3-phenylpropanoic acid participates in various chemical reactions due to its functional groups:
The mechanism of action for 3-cyano-3-phenylpropanoic acid is primarily related to its role as an intermediate in various synthetic pathways:
The presence of both acidic and basic functional groups allows for versatile reactivity patterns that are exploited in synthetic chemistry.
3-Cyano-3-phenylpropanoic acid serves multiple applications in scientific research and industry:
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 1335401-45-0
CAS No.: 22638-09-1
CAS No.: 74340-06-0